molecular formula C15H14N8O3S B14928510 N,N,9-trimethyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

N,N,9-trimethyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B14928510
M. Wt: 386.4 g/mol
InChI Key: DBHMLFWBEGLWQH-UHFFFAOYSA-N
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Description

N~8~,N~8~,9-TRIMETHYL-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8,N~8~,9-TRIMETHYL-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This involves cyclization reactions that may require specific catalysts and solvents to ensure high yield and purity.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents are employed.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N~8~,N~8~,9-TRIMETHYL-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or other reactive sites.

    Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~8~,N~8~,9-TRIMETHYL-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~8~,N~8~,9-TRIMETHYL-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N8O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N,N,12-trimethyl-4-[(4-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C15H14N8O3S/c1-8-11-13-18-10(6-21-5-9(4-17-21)23(25)26)19-22(13)7-16-14(11)27-12(8)15(24)20(2)3/h4-5,7H,6H2,1-3H3

InChI Key

DBHMLFWBEGLWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C=C(C=N4)[N+](=O)[O-])C(=O)N(C)C

Origin of Product

United States

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